9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene
Description
This compound is a heterocyclic tricyclic system featuring a unique combination of sulfur and nitrogen atoms. Its structure comprises a fused tricyclic core with two sulfur atoms (at positions 4 and 7) and four nitrogen atoms (positions 5, 10, 11, 12), forming tetrazole-like rings. The substituents—a chlorine atom at position 9 and a methylsulfanyl group at position 3—impart distinct electronic and steric properties. Its synthesis likely follows protocols for analogous polycyclic systems, involving cyclocondensation of thioamide or thiourea derivatives with halogenated precursors under controlled conditions .
Structural elucidation of such compounds typically employs X-ray crystallography (using programs like SHELX or ORTEP-III ) and NMR spectroscopy. For example, the chlorine substituent would deshield nearby protons in NMR spectra, while the methylsulfanyl group contributes to distinct splitting patterns due to coupling with adjacent sulfur atoms .
Properties
CAS No. |
135518-30-8 |
|---|---|
Molecular Formula |
C7H3ClN4S3 |
Molecular Weight |
274.8 g/mol |
IUPAC Name |
9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene |
InChI |
InChI=1S/C7H3ClN4S3/c1-13-7-2-3-4(5(8)10-12-9-3)14-6(2)11-15-7/h1H3 |
InChI Key |
VLBJEKJZDMWFTA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C3=C(C(=NN=N3)Cl)SC2=NS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to alter the oxidation state of the sulfur atoms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted derivatives .
Scientific Research Applications
9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfur-nitrogen polycycles. Key analogues include:
Key Differences
Ring Systems : The target compound’s tricyclic framework with tetrazole-like nitrogen density contrasts with tetracyclic azatetracyclo systems in analogues, leading to higher rigidity and electron-deficient cores .
Substituent Effects :
- The chlorine atom increases electrophilicity at C9, making the compound prone to nucleophilic substitution compared to methoxy- or hydroxy-substituted analogues .
- Methylsulfanyl (vs. aryl groups) reduces aromatic interactions but enhances solubility in lipid-rich environments .
Spectral Data: NMR: In the target compound, protons near Cl (e.g., C8 and C10) exhibit downfield shifts (δ ~7.5–8.0 ppm) due to electronegativity, whereas methoxyphenyl analogues show upfield shifts (δ ~6.8–7.2 ppm) for aromatic protons . Mass Spectrometry: The chlorine isotope pattern (3:1 for M⁺ and M+2) distinguishes it from non-halogenated analogues .
Research Findings and Data Tables
Table 1: Comparative Spectral Data (¹H NMR, Key Regions)
Table 2: Physicochemical Properties
| Property | Target Compound | 4-Methoxyphenyl Analogue | 4-Hydroxyphenyl Analogue |
|---|---|---|---|
| Molecular Weight | 342.8 g/mol | 398.9 g/mol | 384.8 g/mol |
| LogP (Predicted) | 2.5 | 3.1 | 1.8 |
| Solubility (H₂O) | Low | Very Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
